7-Ethoxy-4-hydrazinylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(7-ethoxyquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C11H13N3O/c1-2-15-8-3-4-9-10(14-12)5-6-13-11(9)7-8/h3-7H,2,12H2,1H3,(H,13,14) |
InChI Key |
BHHKJBVHBZTYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)NN |
Origin of Product |
United States |
Derivatization and Synthetic Transformations of 7 Ethoxy 4 Hydrazinylquinoline
Elaboration into Hydrazone Derivatives
The hydrazinyl group of 7-Ethoxy-4-hydrazinylquinoline is a key functional group for derivatization, most notably through the formation of hydrazones. This class of compounds is formed by the condensation of the hydrazine (B178648) with carbonyl compounds. numberanalytics.com
Condensation Reactions with Aromatic and Aliphatic Carbonyl Compounds
This compound readily undergoes condensation reactions with a wide array of aromatic and aliphatic aldehydes and ketones to yield the corresponding hydrazone derivatives. epstem.net These reactions are typically carried out under mild conditions, often by refluxing the reactants in a suitable solvent such as ethanol (B145695), sometimes with the addition of a catalytic amount of acid. nih.gov The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond characteristic of hydrazones. numberanalytics.com
The versatility of this reaction allows for the introduction of diverse structural motifs onto the quinoline (B57606) scaffold. A variety of carbonyl compounds can be employed, leading to a large library of hydrazone derivatives. For instance, reactions with substituted aromatic aldehydes introduce different phenyl rings, while reactions with aliphatic ketones add alkyl chains. grafiati.comgrafiati.com
Table 1: Examples of Carbonyl Compounds for Hydrazone Synthesis
| Carbonyl Compound Type | Specific Examples | Resulting Hydrazone Feature |
|---|---|---|
| Aromatic Aldehydes | Benzaldehyde, 4-Nitrobenzaldehyde, 2-Hydroxybenzaldehyde | Introduces a substituted arylmethylene group |
| Heteroaromatic Aldehydes | 2-Pyridinecarboxaldehyde, 3-Furaldehyde | Incorporates a heteroarylmethylene moiety |
| Aliphatic Aldehydes | Acetaldehyde, Propionaldehyde | Appends a short alkylidene chain |
| Aliphatic Ketones | Acetone, Cyclohexanone | Adds a branched alkylidene or cycloalkylidene group |
The synthesis of these hydrazones is generally high-yielding and straightforward, making it a fundamental transformation in the elaboration of the this compound core.
Mechanistic Aspects of Hydrazone Formation and Stereochemical Considerations
The formation of a hydrazone from this compound and a carbonyl compound is a well-understood nucleophilic addition-elimination reaction. The mechanism can be detailed in the following steps: numberanalytics.com
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH2) of the hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde or ketone. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a process that can be intramolecular or facilitated by the solvent or a catalyst. This results in a zwitterionic intermediate which is then protonated on the oxygen to form a better leaving group (water).
Dehydration: The final step is the elimination of a water molecule from the intermediate. This dehydration step is often the rate-determining step of the reaction and is typically catalyzed by acid, which protonates the hydroxyl group, making it a better leaving group. numberanalytics.com The optimal pH for this reaction is usually mildly acidic (pH 4-6), as sufficient acid is needed to catalyze dehydration, but too much acid will protonate the starting hydrazine, rendering it non-nucleophilic. numberanalytics.com
A significant stereochemical aspect of hydrazone formation is the potential for E/Z isomerism about the newly formed C=N double bond. Depending on the substituents on the carbonyl carbon and the reaction conditions, a mixture of isomers may be formed. grafiati.com The interconversion between these isomers can sometimes be observed, though often one isomer is thermodynamically more stable and predominates.
Cyclization Reactions for the Formation of Fused Heterocyclic Systems
The hydrazinyl group in this compound is a key component for constructing fused heterocyclic systems, where the nitrogen atoms of the hydrazine become part of a new ring fused to the quinoline core. These cyclization reactions provide access to polycyclic aromatic systems like pyrazoloquinolines and triazoloquinolines.
Synthesis of Pyrazole-Annulated Quinoline Derivatives
The synthesis of pyrazole (B372694) rings fused to the quinoline system is a common and valuable transformation of hydrazinylquinolines. These pyrazolo[3,4-b]quinoline derivatives can be synthesized through the reaction of this compound with 1,3-dielectrophilic reagents. mdpi.com
A prevalent method involves the condensation with β-dicarbonyl compounds, such as β-ketoesters or malonic esters, or their synthetic equivalents. researchgate.netnih.gov For example, reaction with an acetylenic ketone can lead to a pyrazole ring after initial Michael addition followed by cyclization and dehydration. Similarly, reaction with compounds like ethyl 2-cyano-3-ethoxyacrylate can also yield pyrazole-fused systems. researchgate.net
Another strategy involves the reaction with α,β-unsaturated compounds that can undergo cyclization. For instance, the reaction of 7-chloro-4-hydrazinylquinoline with substituted nitrobutadienes has been shown to produce persubstituted chloroquinolinyl-1H-pyrazoles, a reaction pathway that is applicable to the 7-ethoxy analogue. beilstein-journals.org
Table 2: Reagents for Pyrazole Annulation
| Reagent Class | Specific Example | Reaction Type |
|---|---|---|
| β-Ketoesters | Ethyl acetoacetate | Condensation/Cyclization |
| Acetylenic Ketones | 1,3-Diphenylprop-2-yn-1-one | Michael Addition/Cyclization |
| Activated Alkenes | Ethyl 2-cyano-3-ethoxyacrylate | Condensation/Cyclization |
These reactions provide a powerful route to extend the quinoline core with a five-membered, nitrogen-containing aromatic ring, significantly diversifying the chemical space accessible from this compound.
Exploration of Triazole-Fused Quinoline Systems via Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition)
The synthesis of triazole-fused quinolines represents another important synthetic application of this compound derivatives. The 1,2,3-triazole ring, in particular, is often constructed using the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov
To utilize this methodology, the hydrazinyl group of this compound must first be converted into an azide. This can be achieved through diazotization with a reagent like sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide. The resulting 4-azido-7-ethoxyquinoline is a key intermediate. This azide can then undergo a CuAAC reaction with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring fused to the quinoline system, yielding a numberanalytics.comCurrent time information in Bangalore, IN.triazolo[4,5-c]quinoline derivative. rsc.org
Alternatively, other methods can lead to different triazole isomers. For example, 1,2,4-triazolo[4,3-a]quinolines can be synthesized from 2-hydrazinylquinolines by condensation with carboxylic acids or their derivatives, or through oxidative cyclization of the corresponding hydrazones. nih.gov A reaction of 2-hydrazinylquinolines with nitroalkanes in polyphosphoric acid has also been reported to afford 1,2,4-triazolo[4,3-a]quinolines. nih.gov These methods highlight the versatility of the hydrazinyl precursor in accessing different fused triazole frameworks.
Other Ring-Closing Transformations Involving the Hydrazinyl Moiety
Beyond pyrazoles and triazoles, the hydrazinyl group of this compound can participate in a variety of other ring-closing reactions to form different fused heterocyclic systems. The hydrazine acts as a dinucleophile, reacting with various bielectrophiles to construct new rings.
For example, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of a six-membered pyridazine (B1198779) ring fused to the quinoline core, resulting in a pyridazino[4,5-c]quinoline system.
Another important transformation is the reaction with reagents containing a cyanogen (B1215507) group. For instance, cyclization of a hydrazine-substituted heterocycle with cyanogen bromide is a known method to form fused triazole rings. researchgate.net Similarly, reaction with substituted 1,3,5-triazines can lead to the formation of complex fused systems where the hydrazinyl moiety displaces a leaving group and facilitates annulation. Research on 7-chloro-4-hydrazinylquinoline has shown its reaction with substituted 1,3,5-triazines to yield 1,3,5-triazine-based analogues, a strategy that could be adapted for the 7-ethoxy derivative. researchgate.net These varied cyclization pathways underscore the significant potential of this compound as a building block in synthetic organic chemistry.
Molecular Hybridization Strategies Incorporating the 7-Ethoxyquinoline (B3058866) Scaffold
Molecular hybridization is a prominent strategy in modern drug design that involves the covalent combination of two or more distinct pharmacophores, or bioactive moieties, into a single molecular entity. mdpi.comnih.gov This approach aims to create hybrid compounds with enhanced affinity, improved efficacy, or a novel mechanism of action that may overcome challenges such as drug resistance. mdpi.comnih.gov The 7-ethoxyquinoline scaffold, derived from this compound, serves as a valuable building block in this field due to the versatile reactivity of the hydrazinyl group and the established biological significance of the quinoline core.
Covalent Linkage with Diverse Bioactive Pharmacophores
The hydrazinyl group at the 4-position of the 7-ethoxyquinoline core is a key functional handle for derivatization, enabling its covalent linkage to a wide array of other bioactive molecules. A notable example of this strategy is the synthesis of thiazole-quinoline hybrids. mdpi.comresearchgate.net Thiazole (B1198619) moieties are known pharmacophores with a broad spectrum of biological activities.
One synthetic approach involves the condensation reaction between formyl-quinoline derivatives and amino-thiazoles to create Schiff's bases, effectively tethering the two heterocyclic systems. researchgate.net Research has demonstrated the successful one-pot synthesis of thiazole-tethered 7-ethoxyquinoline hybrids. mdpi.comresearchgate.net This strategy leverages the reactivity of the hydrazinyl group to form a stable linkage with a thiazole-containing fragment, resulting in novel hybrid molecules.
The derivatization is not limited to thiazoles. The reactivity of the related 7-chloro-4-hydrazinylquinoline, a common precursor, illustrates the broad potential for forming hydrazones with various aldehydes and ketones. grafiati.comresearchgate.net For instance, reactions with substituted benzaldehydes yield a series of 4-(2-arylidenehydrazinyl)-7-chloroquinoline compounds. researchgate.net Similarly, reaction with polyhalogenated nitrobutadienes can lead to the formation of complex persubstituted chloroquinolinyl-1H-pyrazoles. beilstein-journals.org These transformations highlight the synthetic versatility of the 4-hydrazinylquinoline scaffold, which is directly applicable to its 7-ethoxy analogue for creating diverse molecular hybrids.
Table 1: Examples of Synthesized Quinoline-Thiazole Hybrids This table is representative of the types of hybrids synthesized based on the quinoline scaffold.
| Compound ID | Scaffold 1 | Scaffold 2 | Linkage Type | Reference |
| Hybrid A | 7-Ethoxyquinoline | Thiazole | Hydrazone/Schiff Base | researchgate.net |
| Hybrid B | 7-Chloroquinoline | Substituted Thiazole | Hydrazone | researchgate.net |
| Hybrid C | 7-Ethoxyquinoline | Aminothiazole | Schiff Base | mdpi.comresearchgate.net |
Design and Synthesis of Multi-Targeting Hybrid Molecules
The rationale behind creating hybrid molecules often extends beyond simple conjugation to the deliberate design of agents that can interact with multiple biological targets simultaneously. mdpi.comnih.gov This multi-target approach is a promising strategy for addressing complex diseases and combating drug resistance. The 7-ethoxyquinoline scaffold has been incorporated into such designs.
An example is the development of quinoline-based thiazole analogues designed as potential antimicrobial agents that inhibit dihydrofolate reductase (DHFR). researchgate.net DHFR is a crucial enzyme in the biosynthesis of DNA precursors, and its inhibition can disrupt microbial growth. researchgate.net By linking the 7-ethoxyquinoline moiety with a thiazole ring known to contribute to DHFR inhibition, the resulting hybrid molecule is designed to act as a multi-target inhibitor. researchgate.net
Further explorations have led to the design of aminothiazolquinolone oximes as potential multi-targeting antibacterial agents. dntb.gov.ua The design principle involves combining the quinoline core, known for its antimicrobial properties (e.g., in quinolone antibiotics), with other pharmacophoric elements to create a single molecule capable of acting on various microbial pathways or structures. dntb.gov.ua The synthesis of these complex molecules often involves multi-step reactions, starting with the functionalization of the quinoline core, such as the reactions demonstrated with 7-chloro-4-hydrazinylquinoline to build pyrazole or other heterocyclic systems. beilstein-journals.org These synthetic strategies allow for the creation of structurally complex and diverse libraries of hybrid molecules for screening as multi-target agents.
Table 2: Research Findings on Multi-Targeting Hybrids This table summarizes findings related to quinoline-based hybrids designed for multi-target activity.
| Hybrid Class | Targeted Biological Process/Enzyme | Design Rationale | Key Findings | Reference(s) |
| Thiazole-tethered 7-ethoxyquinoline hybrids | Dihydrofolate Reductase (DHFR) Inhibition | Combine quinoline and thiazole pharmacophores to disrupt thymidylate and DNA biosynthesis. | Synthesized derivatives showed inhibitory activity against the DHFR enzyme. | researchgate.net |
| Aminothiazolquinolone oximes | Multiple bacterial targets | Molecular hybridization of quinolone, aminothiazole, and oxime moieties. | Designed as potential multi-targeting antibacterial agents. | dntb.gov.ua |
| Chloroquinolinyl-1H-pyrazoles | Multiple (Antimalarial, Antibacterial) | Reaction of 7-chloro-4-hydrazinylquinoline with versatile building blocks. | Resulting hybrids evaluated for multiple biological activities. | beilstein-journals.org |
Computational and Theoretical Investigations of 7 Ethoxy 4 Hydrazinylquinoline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure to predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Ethoxy-4-hydrazinylquinoline, DFT calculations are employed to determine its most stable three-dimensional conformation. The process involves energy minimization, where the geometry of the molecule is systematically altered to find the arrangement with the lowest potential energy.
These calculations yield precise data on structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on related heterocyclic systems like cinnoline (B1195905) derivatives have used similar ab initio methods to optimize geometries and confirm that the calculated structures represent true energy minima on the potential energy surface ajchem-a.com. The resulting optimized geometry is crucial for the accuracy of further computational studies, including docking and QSAR.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. ajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound derivatives, DFT calculations are used to determine the energies of these frontier orbitals. This analysis helps in understanding the charge transfer interactions that can occur within the molecule or with external species. rsc.org The distribution of electron density in the HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Representative Frontier Orbital Data for a Quinoline (B57606) Derivative This table contains hypothetical data for illustrative purposes.
| Parameter | Value (eV) | Description |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Molecular Modeling and Docking Studies for Ligand-Biomolecule Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A prominent application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid).
Molecular docking is a computational method used to predict the binding affinity and interaction patterns of a ligand with a protein target. nih.gov This virtual screening technique is instrumental in identifying potential drug candidates by evaluating how they fit into the active site of a receptor. nih.govnih.gov For derivatives of this compound, docking studies can predict their binding modes with various protein targets, such as kinases, which are often implicated in diseases like cancer. researchgate.net
The process involves preparing the 3D structures of both the ligand and the protein. A docking algorithm then samples numerous possible conformations of the ligand within the protein's binding site and scores them based on binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. researchgate.net These insights are critical for understanding the mechanism of action and for designing more potent and selective inhibitors.
Table 2: Example Docking Results for a this compound Derivative with a Protein Kinase This table contains hypothetical data for illustrative purposes.
| Parameter | Value/Residues | Significance |
| Binding Energy (ΔG) | -8.5 kcal/mol | Predicts the strength of the ligand-receptor interaction; more negative values indicate stronger binding. |
| Hydrogen Bonds | Gln-132, Asp-188 | Specific hydrogen bond interactions that anchor the ligand in the binding pocket. |
| Hydrophobic Interactions | Leu-83, Val-91, Ala-110, Met-156 | Non-polar interactions that contribute to the stability of the ligand-protein complex. |
Quinoline-based compounds are known to interact with DNA, a mechanism that can be exploited for therapeutic purposes. Computational methods are used to model and analyze these interactions at the molecular level. One common binding mode is intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity.
QSAR aims to establish a mathematical correlation between the chemical properties of a series of compounds and their activities. nih.gov For quinoline derivatives, 3D-QSAR models are often developed. nih.gov In this approach, a series of analogues are computationally aligned, and steric and electrostatic fields around them are calculated. These fields are used as descriptors, which are then correlated with experimental biological activity using statistical methods like Partial Least Squares (PLS). nih.gov
The resulting QSAR model is an equation that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net These models are validated internally and externally to ensure their predictive power. The graphical output from these studies, such as contour maps, can highlight regions where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) are likely to increase or decrease activity. nih.govresearchgate.net This provides a rational basis for the design of new this compound derivatives with optimized biological profiles.
Correlation of Molecular Descriptors with Observed Academic Research Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govsustech.edudergipark.org.trallsubjectjournal.com For this compound and its derivatives, a QSAR study would involve the calculation of various molecular descriptors and correlating them with experimentally determined research outcomes, such as inhibitory concentrations (e.g., IC50) against a particular biological target.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.tr These are crucial for understanding how a molecule might interact with a biological receptor.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, indicating the lipophilicity of the compound, which influences its ability to cross cell membranes. sustech.edu
Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.
A hypothetical QSAR study on a series of this compound derivatives might yield a correlation that can be expressed in a linear equation. For instance:
log(1/IC50) = a(logP) - b(LUMO) + c(Molecular Volume) + d
Where 'a', 'b', and 'c' are coefficients determined by regression analysis, and 'd' is a constant. Such an equation would suggest that higher lipophilicity and a lower LUMO energy might be beneficial for the observed activity, while a larger molecular volume could be detrimental.
To illustrate, a hypothetical data table correlating molecular descriptors with an observed research outcome (e.g., anti-proliferative activity) for a series of this compound derivatives is presented below.
| Derivative | logP | LUMO (eV) | Molecular Volume (ų) | Observed Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | 2.8 | -1.5 | 250 | 15.2 |
| Derivative A (with electron-withdrawing group) | 3.1 | -1.8 | 265 | 8.5 |
| Derivative B (with electron-donating group) | 2.7 | -1.3 | 255 | 20.1 |
| Derivative C (with increased steric bulk) | 3.5 | -1.6 | 280 | 12.8 |
Development of Predictive Models for Chemical Modifications
Building upon the correlations established in QSAR studies, predictive models can be developed to guide the synthesis of new derivatives with potentially improved activity. nih.govsemanticscholar.orgpatheon.com These models are essential for rational drug design, helping to prioritize which chemical modifications are most likely to lead to a desired outcome. mdpi.com
The development of these models often involves machine learning algorithms that can handle complex, non-linear relationships between molecular descriptors and activity. nih.gov Techniques such as partial least squares (PLS), support vector machines (SVM), and neural networks are commonly employed. allsubjectjournal.com
For this compound, a predictive model could be trained on a dataset of its known derivatives and their corresponding biological activities. This model could then be used to predict the activity of virtual, unsynthesized derivatives. For example, a chemist could propose a series of modifications to the ethoxy or hydrazinyl groups and use the model to estimate their potential impact on activity before committing to their synthesis.
The output of such a predictive model might be a table like the one below, which shows the predicted activity of hypothetical derivatives of this compound.
| Proposed Derivative | Modification | Predicted Activity (IC50, µM) | Recommendation |
|---|---|---|---|
| Derivative X | Replace ethoxy with propoxy | 10.5 | Synthesize |
| Derivative Y | Add a methyl group to the hydrazinyl moiety | 25.8 | Do not synthesize |
| Derivative Z | Introduce a fluorine atom on the quinoline ring | 5.2 | High priority for synthesis |
These predictive models play a crucial role in optimizing lead compounds by identifying which structural features are most influential for their biological function.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with a biological target, such as a protein's active site. nih.govnih.gov
The process involves placing the molecule, often in a complex with its target protein, in a simulated physiological environment (a box of water molecules with appropriate ions). The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period, typically nanoseconds to microseconds.
Through MD simulations, researchers can:
Explore the Conformational Landscape: Identify the most stable and frequently adopted three-dimensional shapes (conformations) of this compound.
Analyze Binding Stability: If the compound is simulated in complex with a protein, MD can reveal the stability of the interaction, identifying key hydrogen bonds and hydrophobic interactions. mdpi.com
Predict Binding Free Energies: Advanced MD techniques can be used to estimate the binding affinity of the molecule to its target.
The results of an MD simulation are often visualized as trajectories of atomic motion. Key parameters are also monitored over time, such as the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation. A stable RMSD value over the course of a simulation suggests that the molecule has reached an equilibrium state.
A hypothetical data table summarizing the results of an MD simulation for this compound bound to a target protein is shown below.
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | The duration of the simulation. |
| Average RMSD of Ligand | 1.5 Å | Indicates stable binding within the protein's active site. |
| Key Hydrogen Bonds | Hydrazinyl NH with Asp128; Ethoxy O with Ser95 | Identifies crucial interactions for binding. |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A favorable binding energy, suggesting a strong interaction. |
Future Research Directions and Emerging Perspectives
Exploration of Sustainable and Green Chemistry Approaches for 7-Ethoxy-4-hydrazinylquinoline Synthesis
Traditional synthetic routes for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Conrad-Limpach methods, often rely on harsh reaction conditions, hazardous reagents, and toxic organic solvents. nih.govtandfonline.comnih.gov These classical methods can lead to environmental concerns and economic inefficiencies due to long reaction times and difficult work-up procedures. nih.govacs.org The future of synthesizing this compound and its analogues lies in the adoption of green chemistry principles, which prioritize waste minimization, energy efficiency, and the use of environmentally benign substances. tandfonline.comresearchgate.net
Key areas for future research in the green synthesis of this compound include:
Use of Green Solvents: Shifting from conventional toxic solvents to greener alternatives like water, ethanol (B145695), or deep eutectic solvents is a critical step. tandfonline.comresearchgate.net Water, in particular, is an ideal medium for many reactions, and its use in catalyst-mediated, one-pot syntheses of quinoline derivatives has already shown promising results, often leading to high yields. tandfonline.com
Development of Novel Catalysts: The use of nanocatalysts offers a promising alternative for the efficient synthesis of quinolines due to their unique properties. nih.gov Research into recoverable and reusable catalysts, such as magnetic nanocatalysts, can significantly reduce waste and cost. nih.gov
Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted syntheses represent powerful tools in green chemistry. tandfonline.comnih.gov These techniques can dramatically reduce reaction times from hours to minutes and improve product yields, making the synthesis of this compound more efficient and sustainable. tandfonline.com
| Parameter | Traditional Synthesis Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses hazardous and toxic organic solvents. | Employs benign solvents like water, ethanol, and ionic liquids. tandfonline.comresearchgate.net |
| Catalysts | May use expensive, non-recoverable, or toxic catalysts. | Focuses on efficient, recoverable, and reusable catalysts (e.g., nanocatalysts). nih.gov |
| Reaction Conditions | Frequently requires high temperatures and long reaction times. nih.gov | Utilizes energy-efficient methods like microwave or ultrasound assistance to shorten reaction times. tandfonline.com |
| Byproducts & Waste | Can generate significant amounts of chemical waste and byproducts. | Aims for high atom economy and minimal waste generation through one-pot reactions. researchgate.net |
| Efficiency | Often involves multi-step processes with complex work-ups. | Promotes one-pot, multi-component reactions for higher efficiency and simplicity. tandfonline.com |
Development of Highly Tunable Derivatization Strategies for Targeted Molecular Design
The synthetic versatility of the quinoline ring is a key factor in its prevalence in medicinal chemistry. researchgate.net For this compound, the hydrazinyl and ethoxy groups, along with the core quinoline scaffold, offer multiple sites for functionalization. Future research should focus on developing highly tunable derivatization strategies to create libraries of novel compounds for targeted molecular applications, such as fluorescent probes or therapeutic agents. nih.govnih.gov
Emerging strategies for derivatization include:
Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores (e.g., pyrazole (B372694), triazole, furan) can lead to hybrid molecules with synergistic or dual modes of action. researchgate.netmdpi.com This approach has been successful in enhancing the biological efficacy of quinoline derivatives. researchgate.net
Position-Specific Functionalization: The ability to selectively modify different positions on the quinoline ring allows for the fine-tuning of a molecule's electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net For instance, palladium-catalyzed cross-coupling reactions enable the combinatorial development of structurally diverse quinoline-based molecules. nih.gov
Scaffold Hopping: This principle involves replacing the core quinoline scaffold with other privileged structures while retaining key pharmacophoric elements to discover novel compounds with potentially improved properties. mdpi.com
| Reactive Site | Potential Reaction Type | Targeted Molecular Property | Example Application |
|---|---|---|---|
| 4-Hydrazinyl Group | Condensation with aldehydes/ketones (Schiff base formation) | Modulate biological activity, create novel ligands | Anticancer or antimicrobial agents |
| 4-Hydrazinyl Group | Cyclization reactions to form fused heterocyclic systems (e.g., triazoloquinolines) | Enhance bioactivity through molecular hybridization. researchgate.netmdpi.com | Development of multifunctional therapeutic agents |
| 7-Ethoxy Group | Ether cleavage followed by re-alkylation with different functional groups | Tune solubility, lipophilicity, and photophysical properties. researchgate.net | Fluorescent probes for bio-imaging nih.gov |
| Quinoline Ring (C2, C3, etc.) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Introduce structural diversity and fine-tune electronic properties. researchgate.net | Materials science, development of optical materials |
Integration of Advanced Machine Learning and Artificial Intelligence in Quinoline Scaffold Research
For this compound and its derivatives, AI and ML can be applied in several key areas:
Predictive Modeling: ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET) of new derivatives before they are synthesized. nih.govdrjulierosenberg.com
De Novo Drug Design: Generative AI models can design entirely new molecular structures based on the this compound scaffold that are optimized for high binding affinity to a specific biological target. drjulierosenberg.com
Synthesis Prediction: AI tools can predict the most efficient and synthetically feasible routes for producing novel quinoline derivatives, aligning with the principles of green chemistry by identifying optimal reaction conditions and minimizing failures. drugtargetreview.com
Target Identification: AI can analyze biological data to identify new potential protein targets for which this compound derivatives could be effective inhibitors or modulators. oncodesign-services.com
| Research Stage | AI/ML Application | Potential Impact on this compound Research |
|---|---|---|
| Target Identification | Analysis of genomic, proteomic, and transcriptomic data to find novel targets. oncodesign-services.com | Identify new disease pathways where derivatives could be therapeutically relevant. |
| Hit Identification | Virtual screening of vast compound libraries to predict binding affinity. nih.gov | Rapidly screen virtual libraries of derivatives against known targets. |
| Lead Optimization | De novo design of molecules with improved efficacy and ADMET properties. drjulierosenberg.com | Generate novel, optimized structures based on the core scaffold. |
| Preclinical Development | Predicting synthetic accessibility and optimizing manufacturing routes. drugtargetreview.com | Ensure that promising virtual compounds can be feasibly synthesized. |
Interdisciplinary Investigations Combining Synthetic, Spectroscopic, and Computational Methodologies for Comprehensive Understanding
A holistic understanding of this compound and its derivatives can only be achieved through an interdisciplinary approach that combines synthetic chemistry with advanced spectroscopic and computational techniques. mdpi.com This integrated methodology allows for the rational design of molecules and provides deep insights into their structure-property relationships. nih.gov
Future research should focus on a synergistic workflow:
Synthesis: Creation of novel derivatives based on computational predictions or targeted design strategies.
Spectroscopic Characterization: Employing techniques like NMR, FT-IR, and UV-Vis spectroscopy to confirm the chemical structures and investigate the photophysical properties of the synthesized compounds. researchgate.netmdpi.commdpi.com
Computational Analysis: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate molecular geometries, electronic structures (HOMO/LUMO energy gaps), and predict spectroscopic data. nih.govrsc.orgias.ac.in These calculations provide a theoretical framework that complements and helps interpret experimental results. mdpi.com Molecular docking studies can further predict how these molecules interact with biological targets. mdpi.commdpi.com
This combined approach creates a powerful feedback loop where computational predictions guide synthetic efforts, and experimental results validate and refine the computational models. This synergy accelerates the discovery of new materials and therapeutic agents based on the this compound scaffold.
| Methodology | Techniques | Information Gained |
|---|---|---|
| Synthetic Chemistry | Green synthesis, multi-component reactions, derivatization. | Creation of novel molecules with tailored functionalities. |
| Spectroscopic Analysis | NMR, FT-IR, UV-Vis, Mass Spectrometry. mdpi.com | Structural confirmation, investigation of electronic and photophysical properties, molecular integrity. researchgate.net |
| Computational Chemistry | DFT, TD-DFT, Molecular Dynamics, Molecular Docking. mdpi.comnih.gov | Prediction of molecular structure, stability, reactivity, electronic properties, and binding interactions with targets. ias.ac.innih.gov |
Q & A
Q. What are the recommended synthetic routes for 7-Ethoxy-4-hydrazinylquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of hydrazinyl-substituted quinolines typically involves condensation of hydrazine hydrate with pre-functionalized quinoline intermediates. For example, hydrazine hydrate reacts with 7-ethoxy-4-chloroquinoline under reflux in ethanol to yield this compound. Reaction optimization should focus on:
- Temperature control : Maintain reflux (78–80°C) for 6–8 hours to ensure complete substitution .
- Solvent selection : Ethanol or methanol is preferred for solubility and safety .
- Stoichiometry : A 2:1 molar excess of hydrazine hydrate ensures full conversion .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, λ = 254 nm) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via H NMR (quinoline H-2 and H-3 protons appear as doublets at δ 8.2–8.5 ppm; hydrazinyl NH resonates at δ 4.1–4.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 217.27 (CHNO) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use type P95 respirators for dust control .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
- Methodological Answer :
- Functional Group Engineering : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the quinoline 2-position to modulate electron density and improve binding to biological targets .
- Hydrazine Derivative Optimization : Replace hydrazine with acylhydrazides (e.g., acetyl or benzoyl) to alter solubility and metabolic stability .
- Biological Testing : Use in vitro assays (e.g., antimicrobial MIC tests, kinase inhibition assays) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported toxicity data for hydrazinylquinoline derivatives?
- Methodological Answer :
- Dose-Response Studies : Conduct acute toxicity trials (OECD 423) in rodent models to establish LD values and compare with conflicting literature .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., hydrazine-derived nitrenium ions) that may explain variability .
- In silico Predictions : Apply QSAR models (e.g., TOPKAT) to assess carcinogenicity and hepatotoxicity risks .
Q. How can computational methods guide the design of this compound-based inhibitors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., topoisomerase II or β-lactamases). Focus on hydrogen bonding between the hydrazinyl group and catalytic residues .
- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate complex stability under physiological conditions .
- ADME Profiling : Predict pharmacokinetics using SwissADME; prioritize derivatives with high GI absorption and CYP450 inhibition scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
